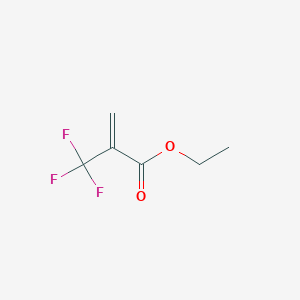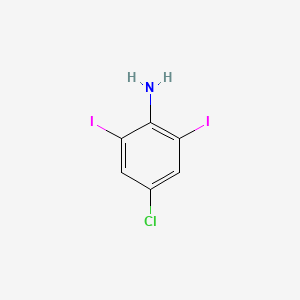
2,6-Diiodo-4-chloroaniline
説明
“2,6-Diiodo-4-chloroaniline” is a chemical compound that is not widely documented. It is similar to other compounds such as “2,6-Diiodo-4-nitroaniline” and “4-Chloro-2,6-dibromoaniline” which are used as intermediates in the manufacture of dyes, pharmaceuticals, and other substances .
Synthesis Analysis
The synthesis of similar compounds like “4-Chloro-2,6-dibromoaniline” has been reported. For instance, “4-Chloro-2,6-dibromoaniline” was prepared by bromination of p-chloroaniline . An electrochemical study of 4-chloroaniline in a water/acetonitrile mixture has also been reported .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry. It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .科学的研究の応用
Bioremediation and Environmental Cleanup :
- Chloroaniline-based compounds, including 2,6-Diiodo-4-chloroaniline, are significant contaminants in aquatic and terrestrial environments. Research by Kuhn and Suflita (1989) demonstrated that these compounds can be biologically dehalogenated under methanogenic conditions in polluted aquifers, suggesting potential applications in bioremediation strategies (Kuhn & Suflita, 1989).
Electrochemical Applications :
- Studies by Kádár et al. (2001) on the electrochemical oxidation of chloroaniline derivatives in acetonitrile solution reveal insights into their chemical behavior under electrochemical conditions. This research can inform the development of electrochemical sensors or degradation techniques for environmental monitoring (Kádár et al., 2001).
Chemical Synthesis and Material Science :
- Bollag et al. (1983) explored the reactions between chloroanilines and phenolic humus constituents, leading to the formation of hybrid organic compounds. This research has implications for understanding the environmental behavior of chloroanilines and their potential uses in synthesizing novel materials (Bollag et al., 1983).
Radiation Technology in Wastewater Treatment :
- The study by Wang and Wang (2021) investigated the degradation of chloroaniline in chemical wastewater using ionizing radiation technology. This approach demonstrates the potential of radiation technology in treating wastewater containing chloroaniline compounds (Wang & Wang, 2021).
Structural and Chemical Analysis :
- Ferguson et al. (1998) conducted research on halogeno-aniline derivatives, including structural analysis and intermolecular interactions. Understanding these properties is crucial for various applications in chemistry and material science (Ferguson et al., 1998).
Biodegradation Studies :
- Vangnai and Petchkroh (2007) isolated bacteria capable of degrading 4-chloroaniline, a compound structurally related to 2,6-Diiodo-4-chloroaniline. Understanding the biodegradation pathways of these compounds is vital for environmental management and pollution control (Vangnai & Petchkroh, 2007).
特性
IUPAC Name |
4-chloro-2,6-diiodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIIGOMFMISTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529210 | |
| Record name | 4-Chloro-2,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodo-4-chloroaniline | |
CAS RN |
88149-53-5 | |
| Record name | 4-Chloro-2,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





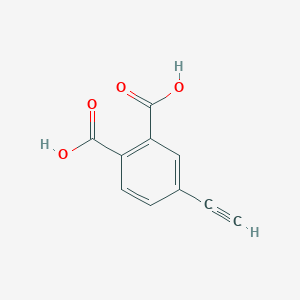
![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)
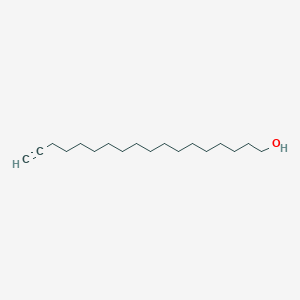
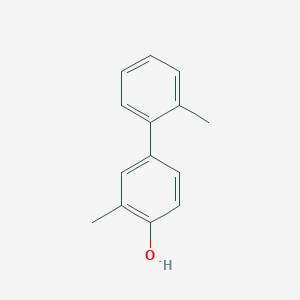
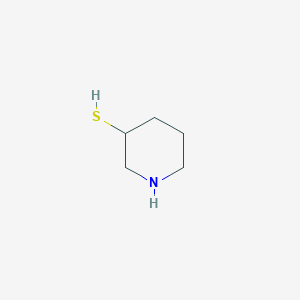



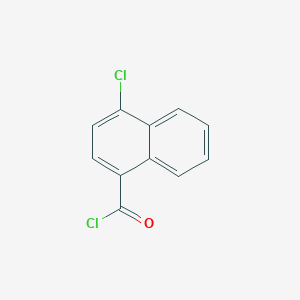
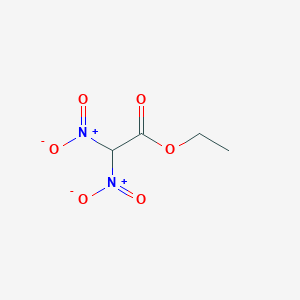
![4-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3058092.png)
